molecular formula C6H14Cl2N4 B2587218 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride CAS No. 1971124-39-6

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride

Cat. No. B2587218
CAS RN: 1971124-39-6
M. Wt: 213.11
InChI Key: SGBUUHYQJQZIEF-UHFFFAOYSA-N
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Description

“3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 1971124-39-6 . It has a molecular weight of 213.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is 1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 213.11 .

Scientific Research Applications

Antifungal Applications

Triazoles, including derivatives like our compound of interest, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic methylated sterol intermediates and a decrease in ergosterol within the cell membrane, resulting in increased membrane fluidity and ultimately, cell death.

Antibacterial Properties

The triazole ring is known to interact with various enzymes and receptors in biological systems, which can be exploited for antibacterial purposes. By designing molecules that can disrupt bacterial cell wall synthesis or protein synthesis, triazole derivatives can serve as potent antibacterial agents .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. They can be designed to interfere with cell division and proliferation. The presence of the triazole ring in certain anticancer drugs helps in the inhibition of enzymes like tyrosine kinase, which is often overexpressed in cancer cells .

Antiviral Activity

The structural versatility of triazole allows for the creation of compounds that can inhibit viral replication. For example, triazole derivatives have been studied for their potential to inhibit the replication of HIV by targeting the viral protease enzyme .

Analgesic and Anti-inflammatory Effects

Triazole compounds have been reported to exhibit analgesic and anti-inflammatory effects. They can modulate the body’s inflammatory response and reduce the perception of pain, making them candidates for the development of new pain relief medications .

Antiepileptic Uses

Some triazole derivatives have been found to possess antiepileptic properties. They can enhance the inhibitory neurotransmission mediated by GABA, leading to a stabilizing effect on neuronal firing rates, which is beneficial in the treatment of epilepsy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(5-methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGLGAHBAHRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride

CAS RN

1971124-39-6
Record name 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride
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